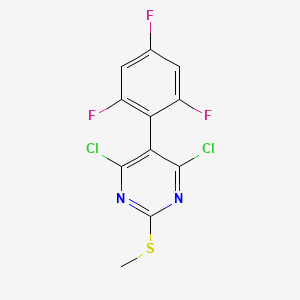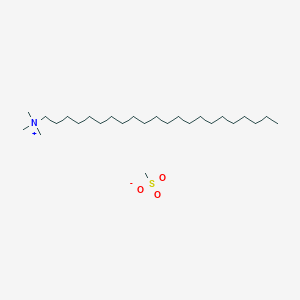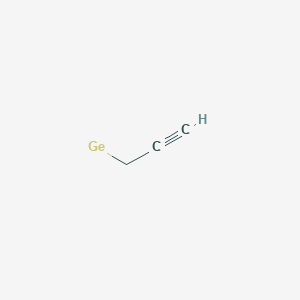
2-Propynylgermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-yn-1-yl)germane typically involves the reaction of germanium tetrachloride with prop-2-yn-1-yl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of (Prop-2-yn-1-yl)germane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.
化学反応の分析
Types of Reactions: (Prop-2-yn-1-yl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert (Prop-2-yn-1-yl)germane to lower oxidation state germanium compounds.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
科学的研究の応用
(Prop-2-yn-1-yl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Industry: Used in the production of advanced materials, including semiconductors and optoelectronic devices.
作用機序
The mechanism of action of (Prop-2-yn-1-yl)germane involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. These interactions can affect various cellular processes and pathways, contributing to its biological activity.
類似化合物との比較
Trimethylgermane: Similar structure but lacks the prop-2-yn-1-yl group.
Tetramethylgermane: Contains four methyl groups bonded to germanium.
(Prop-2-yn-1-yl)silane: Analogous compound with silicon instead of germanium.
Uniqueness: (Prop-2-yn-1-yl)germane is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical properties and reactivity compared to other organogermanium compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
特性
分子式 |
C3H3Ge |
|---|---|
分子量 |
111.69 g/mol |
InChI |
InChI=1S/C3H3Ge/c1-2-3-4/h1H,3H2 |
InChIキー |
FXIABZFXWNSXIW-UHFFFAOYSA-N |
正規SMILES |
C#CC[Ge] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14246750.png)

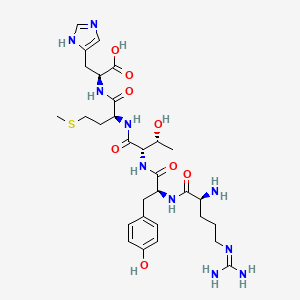
![N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide](/img/structure/B14246765.png)
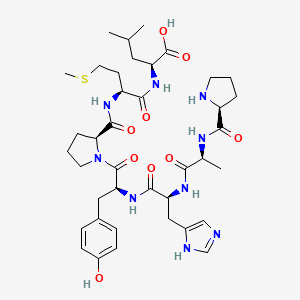
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
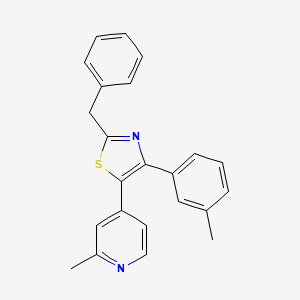
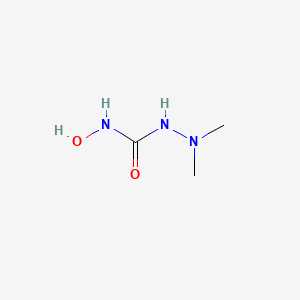

![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
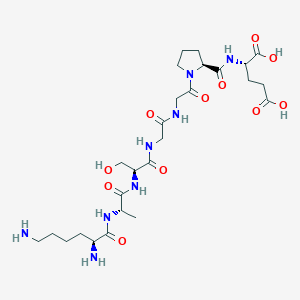
![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
